molecular formula C3H3FN2O2S B2784469 1H-imidazole-2-sulfonyl fluoride CAS No. 1934502-26-7

1H-imidazole-2-sulfonyl fluoride

Cat. No.: B2784469
CAS No.: 1934502-26-7
M. Wt: 150.13
InChI Key: MCCYVBQYXGJZGO-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonyl fluoride is a specialized chemical reagent that provides a stable and practical source of the fluorosulfonyl radical (*SO2F), facilitating advanced synthesis in organic chemistry, chemical biology, and drug discovery . Its primary research value lies in its application in photocatalytic radical fluorosulfonylation strategies for the stereoselective synthesis of alkenyl and functional alkyl sulfonyl fluorides . Sulfonyl fluorides are pivotal as connective hubs in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction known for its excellent stability and selectivity profile . This compound enables the construction of these valuable SuFEx handles under milder conditions compared to using gaseous precursors like ClSO2F or SO2F2, offering researchers a bench-stable, crystalline, and operational alternative . The mechanism of action involves the homolytic cleavage of the N-S bond upon photocatalytic initiation, generating the highly active fluorosulfonyl radical which subsequently adds to unsaturated hydrocarbons such as alkenes . This process allows for the efficient late-stage functionalization of complex molecules, including natural product derivatives, to introduce the versatile sulfonyl fluoride moiety . Researchers can leverage this reagent to access a diverse portfolio of SO2F-containing compounds for developing new bioconjugation strategies, screening bioactive molecules, and creating novel materials . This product is intended for research purposes only and is not classified as a drug, antibiotic, or for use in human or veterinary therapeutics.

Properties

IUPAC Name

1H-imidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCYVBQYXGJZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934502-26-7
Record name 1H-imidazole-2-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-sulfonyl fluoride typically involves the reaction of imidazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1H-imidazole with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and specific solvents can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Synthesis and Mechanism of Action

Synthesis Methods:
1H-Imidazole-2-sulfonyl fluoride is synthesized through reactions involving imidazole derivatives and sulfonyl fluoride reagents. A common method includes the reaction of 1H-imidazole with sulfur tetrafluoride under controlled conditions to introduce the sulfonyl fluoride group. This reaction typically occurs in inert atmospheres to ensure high purity and yield.

Mechanism of Action:
The sulfonyl fluoride group in this compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or proteins. This interaction leads to enzyme inhibition, making it a valuable tool in biochemical research.

Scientific Research Applications

This compound has a broad spectrum of applications:

Chemistry

  • Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

  • Enzyme Inhibition Studies : The compound is used extensively in studying enzyme interactions, particularly those that involve sulfonyl fluoride groups. It aids in understanding the mechanisms of enzyme inhibition and the potential for developing new inhibitors .

Medicine

  • Drug Development : Research indicates its potential as a precursor for therapeutic agents, particularly in designing enzyme inhibitors that could lead to new treatments for diseases . For instance, it has been implicated in the synthesis of drugs like Fedratinib, which targets specific pathways in cancer treatment .

Industry

  • Production of Specialty Chemicals : The compound is employed in manufacturing specialty chemicals and materials, including polymers and coatings. Its reactivity allows for the creation of novel materials with tailored properties.

Case Study 1: Enzyme Inhibition

A study demonstrated the efficacy of this compound as an inhibitor for a specific enzyme involved in metabolic pathways. The compound was shown to bind covalently to the active site of the enzyme, resulting in significant inhibition of its activity. This study provided insights into potential therapeutic applications targeting similar enzymes in disease pathways.

Case Study 2: Drug Synthesis

In a recent synthesis route for Fedratinib, researchers utilized this compound as an intermediate. The method allowed for late-stage functionalization and diversification of the drug's structure, enhancing its efficacy and specificity against cancer cells. The yield achieved was reported at 93%, showcasing the compound's utility in pharmaceutical chemistry .

Data Tables

Application AreaDescriptionExample Use
ChemistryBuilding block for synthesisIntermediate for complex molecules
BiologyEnzyme inhibition studiesInhibitor for metabolic enzymes
MedicineDrug developmentPrecursor for therapeutic agents
IndustrySpecialty chemicals productionManufacturing polymers and coatings

Mechanism of Action

The mechanism by which 1H-imidazole-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of new pharmaceuticals .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position CAS Number Key Properties
This compound C₃H₃FN₂O₂S 150.13 H 1934502-26-7 High reactivity, thermal sensitivity (stored at 4°C), H314/H335 hazards
1-Methylimidazole-2-sulfonyl fluoride C₄H₅FN₂O₂S 148.16* Methyl (-CH₃) 934236-37-0 Enhanced steric hindrance, improved hydrolytic stability vs. parent compound
1-(Propan-2-yl)-1H-imidazole-2-sulfonyl fluoride C₆H₉FN₂O₂S 192.21 Isopropyl (-CH(CH₃)₂) 2091165-48-7 Higher lipophilicity, used in bioactive molecule synthesis
1H-Imidazole-2-sulfonyl chloride C₃H₃ClN₂O₂S 166.59* H 877861-76-2† Higher reactivity (prone to hydrolysis), corrosive (HCl byproduct)
1-Propyl-1H-imidazole-2-sulfonamide C₆H₁₂N₃O₂S 189.24 Propyl (-C₃H₇) 1341141-84-1 Lower electrophilicity; used as enzyme inhibitor or drug intermediate

*Calculated from molecular formula; †CAS provided for hydrochloride form.

Reactivity and Stability

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The fluoride derivative exhibits greater hydrolytic stability compared to 1H-imidazole-2-sulfonyl chloride, which readily reacts with water to release HCl . This stability makes the fluoride preferable for aqueous-phase reactions or prolonged storage.
  • Substituent Effects : Alkyl substituents (e.g., methyl or isopropyl) at the 1-position reduce electrophilicity at the sulfur center but improve solubility in organic solvents . For example, 1-methylimidazole-2-sulfonyl fluoride shows slower reaction kinetics in nucleophilic substitutions compared to the parent compound .

Biological Activity

1H-Imidazole-2-sulfonyl fluoride is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl fluoride group, which enhances its reactivity compared to other imidazole derivatives. The molecular formula is C3H4N2O2SC_3H_4N_2O_2S, with a molecular weight of approximately 134.14 g/mol. This compound can undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins, particularly serine, cysteine, and threonine. This covalent modification leads to the inhibition of various enzymes, particularly serine hydrolases, which are crucial in metabolic pathways.

Key Mechanisms:

  • Covalent Inhibition : The sulfonyl fluoride group reacts with serine residues in enzyme active sites, resulting in irreversible inhibition. This mechanism is particularly relevant for enzymes involved in neurotransmission and lipid metabolism .
  • Enzyme Selectivity : The specificity of this compound allows it to selectively inhibit certain enzymes while sparing others, making it a valuable tool for studying enzyme function and regulation.

Biological Activity and Applications

Research has demonstrated that this compound exhibits significant biological activity relevant to pharmaceutical applications. Some notable findings include:

  • Enzyme Inhibition : Studies indicate that this compound can effectively inhibit serine hydrolases, leading to reduced enzymatic activity. Techniques such as surface plasmon resonance have been employed to analyze binding interactions and kinetics .
  • Potential Therapeutic Uses : Its role as a covalent inhibitor positions it as a candidate for drug development aimed at treating diseases linked to dysregulated enzyme activity, including neurodegenerative disorders .

Data Table: Comparison of Biological Activity

Compound NameMolecular FormulaMechanism of ActionBiological Activity
This compoundC₃H₄N₂O₂SCovalent modification of serine residuesInhibits serine hydrolases
1-Methyl-1H-imidazole-2-sulfonyl fluorideC₄H₄N₂O₂SCovalent inhibitionPotential inhibitor of metabolic enzymes
4,5-Dimethyl-1H-imidazole-2-sulfonyl fluorideC₅H₈N₂O₂SSimilar to aboveEnhanced reactivity due to additional methyl groups

Study 1: Enzyme Inhibition

A study published in Chemical Biology highlighted the efficacy of this compound as an irreversible inhibitor of specific serine hydrolases. The authors utilized kinetic assays to demonstrate that the compound significantly reduced enzyme activity in vitro, suggesting its potential use in therapeutic contexts .

Study 2: Pharmacological Applications

Another investigation focused on the pharmacological applications of sulfonyl fluorides, including this compound. The findings indicated that these compounds could serve as effective probes for studying protein interactions and enzyme mechanisms, paving the way for novel drug discovery approaches.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1H-imidazole-2-sulfonyl fluoride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of parameters such as temperature, solvent polarity, and reaction time. For sulfonyl halide derivatives, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis. A stepwise approach involving sulfonation followed by fluorination (e.g., using SF₄ or DAST) can be employed, with intermediates characterized via thin-layer chromatography (TLC) or LC-MS to monitor progression. Reaction quenching with cold aqueous solutions helps stabilize the sulfonyl fluoride group. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole ring structure and sulfonyl fluoride substituent. ¹⁹F NMR is essential for verifying the fluoride group.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for assessing steric effects of the sulfonyl fluoride group.
  • Thermal Analysis (DSC/TGA) : Evaluates decomposition temperatures and phase transitions, critical for storage and handling protocols .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (argon) at -20°C to minimize hydrolysis. Pre-drying solvents (e.g., molecular sieves for DMF or THF) and avoiding protic solvents in reactions are essential. Regular purity checks via HPLC or NMR detect degradation, while buffer systems (pH 7–8) stabilize aqueous solutions for biological assays .

Advanced Research Questions

Q. How does the electronic and steric profile of the sulfonyl fluoride group influence reactivity in nucleophilic substitution compared to sulfonyl chlorides?

  • Methodological Answer : Sulfonyl fluorides exhibit slower hydrolysis rates than chlorides due to stronger S–F bonds, making them preferable for aqueous applications. However, their lower electrophilicity may reduce reactivity in SN2 reactions. Computational studies (DFT) can model charge distribution, while kinetic experiments under varying pH and nucleophile concentrations quantify reactivity differences. Comparative studies with structurally analogous sulfonyl chlorides (e.g., 1H-imidazole-2-sulfonyl chloride) provide empirical data .

Q. What strategies can resolve contradictions in reported biological activities of imidazole-sulfonyl derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from PubMed, Scopus, and patent filings to identify trends or outliers.
  • Dose-Response Studies : Replicate experiments across multiple cell lines or enzyme systems (e.g., kinases, phosphatases) to assess specificity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing fluoride with other halogens) to isolate functional group contributions.
  • Collaborative Validation : Partner with independent labs to cross-verify findings, addressing potential variability in assay conditions .

Q. How can researchers leverage this compound in protein labeling or bioconjugation studies?

  • Methodological Answer : The sulfonyl fluoride group reacts selectively with tyrosine residues under mild conditions (pH 7.4, 25°C). Optimize labeling efficiency by:

  • Screening buffer systems (e.g., phosphate vs. Tris) to avoid interference.
  • Using fluorophore-tagged nucleophiles (e.g., Alexa Fluor®-amine) for real-time monitoring via fluorescence spectroscopy.
  • Validating conjugation sites through tryptic digest and LC-MS/MS analysis .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer : Scale-up risks include exothermic reactions and byproduct accumulation. Mitigation strategies:

  • Use flow chemistry for controlled mixing and heat dissipation.
  • Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
  • Optimize solvent recovery systems (e.g., distillation) to reduce waste.
  • Validate batch consistency via qNMR and elemental analysis .

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